molecular formula C14H20ClN3O B15114169 1-(1-ethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine

1-(1-ethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine

Cat. No.: B15114169
M. Wt: 281.78 g/mol
InChI Key: GWPPORIDBNXWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-ethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl halides in the presence of a base to introduce the ethyl group at the 1-position.

    Formation of the Methanamine Moiety: The methanamine group can be introduced by reacting the pyrazole derivative with formaldehyde and a secondary amine, followed by reduction.

    Methoxybenzyl Substitution: Finally, the methoxybenzyl group is introduced through a nucleophilic substitution reaction using a suitable benzyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl halides in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine would depend on its specific biological target. Generally, pyrazole derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(1-ethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)methanamine: Similar structure but with a phenyl group instead of a benzyl group.

    1-(1-ethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.

Uniqueness

1-(1-ethyl-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)methanamine is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities for specific applications.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-(3-methoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-3-17-11-13(10-16-17)9-15-8-12-5-4-6-14(7-12)18-2;/h4-7,10-11,15H,3,8-9H2,1-2H3;1H

InChI Key

GWPPORIDBNXWJP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC(=CC=C2)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.